molecular formula C32H29F3N6O6 B1683971 BGT226 CAS No. 915020-55-2

BGT226

Cat. No.: B1683971
CAS No.: 915020-55-2
M. Wt: 534.5 g/mol
InChI Key: BMMXYEBLEBULND-UHFFFAOYSA-N
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Description

BGT226 is an orally available, small molecule that acts as a dual inhibitor of mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K). Developed by Novartis, this compound is primarily used for the treatment of solid tumors, including advanced breast cancer . The compound targets multiple isoforms of PI3K, making it a pan-PI3K inhibitor .

Mechanism of Action

Target of Action

BGT-226, also known as NVP-BGT226, is a novel dual inhibitor that primarily targets the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) . These targets play crucial roles in regulating physiological functions such as cellular proliferation, differentiation, metabolism, and survival .

Mode of Action

BGT-226 acts on PI3Kα, PI3Kβ, and PI3Kγ with IC50 values of 4 nM, 63 nM, and 38 nM, respectively . It inhibits the activation of the AKT/mTOR signal cascade in a concentration- and time-dependent manner . This results in potent antiproliferative activity in a wide range of cancer cell lines with mutated or wild-type PI3K pathway .

Biochemical Pathways

The PI3K pathway is one of the most characterized signaling pathways. The mechanisms for its activation include mutations or amplification of PIK3CA (the gene encoding the catalytic subunit of PI3K), the dysfunction of phosphate and tensin homolog (PTEN, a negative regulator of PI3K), and aberrant signaling from membrane receptor tyrosine kinases . BGT-226’s inhibition of PI3K and mTOR disrupts this pathway, leading to a decrease in cellular proliferation and survival .

Pharmacokinetics

BGT-226 is orally administered . The initial dose of 10 mg was subsequently escalated to 20, 40, 80, and 100 mg in a cohort of three patients . The absorption of BGT-226 is rapid, and systemic exposure increases in a dose-dependent manner . .

Result of Action

BGT-226 displays potent growth-inhibitory activity against human head and neck cancer cells . It induces cancer cell death through an apoptosis-independent pathway . BGT-226 also induces autophagy, as indicated by the aggregation and upregulation of the microtubule-associated protein light chain 3B-II, and p62 degradation .

Safety and Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling BGT-226 free base. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BGT226 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the compound is available for research purposes in various quantities, indicating that scalable production methods are in place .

Chemical Reactions Analysis

Types of Reactions

BGT226 undergoes various chemical reactions, including:

    Reduction: Reduction reactions may be employed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly involving the aromatic rings and heterocyclic components of the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

BGT226 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual inhibition of both PI3K and mTOR, providing a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway . This dual inhibition results in more effective suppression of tumor growth and survival compared to compounds that target only one component of the pathway.

Properties

IUPAC Name

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMXYEBLEBULND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238600
Record name BGT-226 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915020-55-2
Record name BGT-226 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915020552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BGT-226 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BGT-226 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE7F2GMJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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